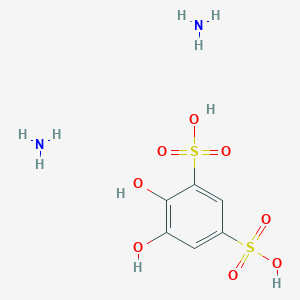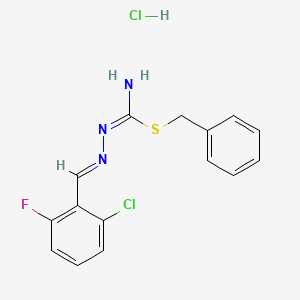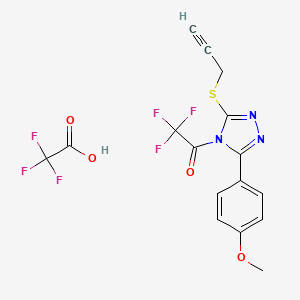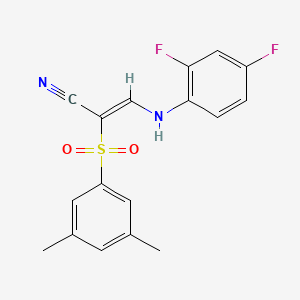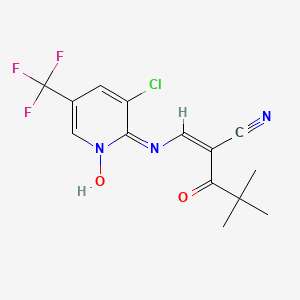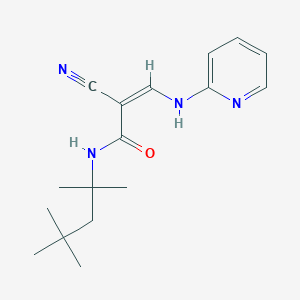
3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile, also known as 4-AADPP, is an organic compound that has recently become of interest to the scientific community. 4-AADPP is a member of the arylamine family, which is a class of compounds that are known for their potential to act as inhibitors of enzymes. 4-AADPP has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
科学研究应用
3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile is of interest to the scientific community due to its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in inflammation and pain, and this compound has been studied for its potential to act as an inhibitor of this enzyme. This compound has also been studied for its potential to act as an antioxidant and to inhibit the growth of certain types of cancer cells.
作用机制
The mechanism of action of 3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile is not yet fully understood. However, it is believed that this compound binds to the active site of the COX-2 enzyme, blocking its activity and preventing it from catalyzing the formation of prostaglandins. It is also believed that this compound may act as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, in animal studies, this compound has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may protect cells from oxidative damage.
实验室实验的优点和局限性
3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, so it can be stored for long periods of time without significant degradation. Additionally, it is relatively non-toxic and has low bioavailability, so it is unlikely to cause any significant side effects. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, so it is difficult to predict how it will interact with other compounds or how it will affect the physiology of an organism. Additionally, its effects on humans have not yet been studied, so its use in human studies is not yet possible.
未来方向
There are many potential future directions for the study of 3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile. One potential direction is to further study its mechanism of action and its effects on different types of cells and organisms. Additionally, further research could be conducted to study its potential therapeutic applications, such as its potential to act as an anti-inflammatory or an antioxidant. Finally, studies could be conducted to evaluate its safety and efficacy in humans, as this has yet to be done.
合成方法
3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile can be synthesized using a three-step process. The first step involves the reaction of 4-amino-9,10-dioxoanthracene with 2-bromo-2-methylpropane in the presence of sodium hydroxide. This yields the intermediate 4-amino-9,10-dioxoanthracen-2-ylmethyl bromide. The second step involves the reaction of the intermediate with 2-methylpropanoic acid in the presence of sodium hydroxide, which yields 4-amino-9,10-dioxoanthracen-2-ylmethyl propanoate. The third and final step involves the reaction of the intermediate with prop-2-enenitrile in the presence of sodium hydroxide, which yields this compound.
属性
IUPAC Name |
(2Z)-2-[[(4-amino-9,10-dioxoanthracen-1-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-22(2,3)21(28)12(10-23)11-25-16-9-8-15(24)17-18(16)20(27)14-7-5-4-6-13(14)19(17)26/h4-9,11,25H,24H2,1-3H3/b12-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYARNMAXVDSOR-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

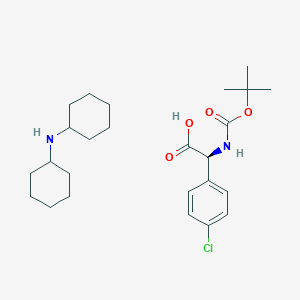

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate, 97%](/img/structure/B6313778.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate,97%](/img/structure/B6313779.png)

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, 97%](/img/structure/B6313791.png)
